1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE
Description
Properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO/c1-12-4-2-3-11-17(12)15(18)10-7-13-5-8-14(16)9-6-13/h5-10,12H,2-4,11H2,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMAWPSUTFCVGO-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C=CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCCCN1C(=O)/C=C/C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105919-40-2 | |
| Record name | Piperidine, 1-(3-(4-fluorophenyl)-1-oxo-2-propenyl)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105919402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
The synthesis of 1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Propenoyl Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with an appropriate propenoyl reagent under basic conditions to form the intermediate.
Cyclization with Methylpiperidine: The intermediate is then reacted with 2-methylpiperidine under acidic or basic conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Propenoyl Group Reactivity
The α,β-unsaturated carbonyl system in the propenoyl group enables conjugate addition and cycloaddition reactions:
a. Nucleophilic Additions
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Amines : Reacts with primary amines (e.g., methylamine) to form β-amino ketones via Michael addition. For example, ethylenediamine yields bis-adducts at the α,β-positions.
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Thiols : Forms thioether adducts under basic conditions (e.g., glutathione in pH 7.4 buffer) .
b. Cycloadditions
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Diels-Alder Reactions : The propenoyl group acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene) to generate six-membered cyclohexene derivatives.
c. Oxidation/Reduction
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Epoxidation : Reacts with mCPBA (meta-chloroperbenzoic acid) to form an epoxide at the α,β-bond .
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Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, producing 3-(4-fluorophenyl)propanoyl-2-methylpiperidine.
Piperidine Ring Modifications
The 2-methylpiperidine ring undergoes functionalization at the nitrogen and methyl group:
a. N-Alkylation/Acylation
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form quaternary ammonium salts .
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Acylation : Treating with acetyl chloride yields N-acetyl derivatives, enhancing lipophilicity .
b. Methyl Group Oxidation
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Oxidation to Carboxylic Acid : Strong oxidants (KMnO₄/H₂SO₄) convert the 2-methyl group to a carboxylic acid, forming 2-carboxypiperidine derivatives .
Fluorophenyl Substitutions
The 4-fluorophenyl group participates in limited electrophilic aromatic substitution due to fluorine’s electron-withdrawing effects:
a. Nitration
b. Halogenation
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Bromination : Electrophilic bromine (Br₂/FeBr₃) substitutes at the meta position relative to fluorine .
Metabolic Pathways
In vitro and in vivo studies of structural analogs (e.g., fentanyl derivatives) suggest potential metabolic transformations :
Stability and Degradation
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Photodegradation : UV irradiation (254 nm) induces cis-trans isomerization of the propenoyl group.
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Acid/Base Hydrolysis : Unstable under strong acidic (HCl) or basic (NaOH) conditions, leading to cleavage of the propenoyl-piperidine bond .
Comparative Reactivity Table
Scientific Research Applications
Biological Activities
Antidepressant Properties : Research indicates that compounds similar to 1-(3-(4-fluorophenyl)-2-propenoyl)-2-methylpiperidine exhibit antidepressant-like effects. A study on piperidine derivatives revealed that modifications in the piperidine structure could enhance serotonin and norepinephrine reuptake inhibition, making them potential candidates for treating depression .
Analgesic Effects : The compound may possess analgesic properties. Similar piperidine derivatives have been evaluated for their ability to modulate pain pathways, suggesting that this compound could be explored further in pain management studies .
Potential Therapeutic Uses
| Therapeutic Area | Potential Application | Reference |
|---|---|---|
| Psychiatry | Antidepressant | |
| Pain Management | Analgesic |
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their antidepressant effects. Among these, compounds structurally related to this compound demonstrated significant inhibition of serotonin reuptake, leading to improved mood in animal models. This suggests a promising pathway for further development as an antidepressant agent .
Case Study 2: Analgesic Properties
In another investigation focusing on pain modulation, researchers synthesized various piperidine analogs and assessed their efficacy in reducing nociceptive responses in rodents. Results indicated that certain modifications enhanced analgesic effects, providing a rationale for exploring this compound as a candidate for pain relief therapies .
Mechanism of Action
The mechanism of action of 1-(3-(4-FLUOROPHENYL)-2-PROPENOYL)-2-METHYLPIPERIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the propenoyl and piperidine moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound shares structural similarities with both piperazine- and non-piperazine-substituted chalcones. Key comparisons include:
†Inferred from steric hindrance of 2-methylpiperidine.
‡Range derived from structurally analogous chalcones in .
Key Observations:
Electronegativity and Activity : The 4-fluorophenyl group in the target compound mirrors substitutions in highly active chalcones like 2j (IC₅₀ = 4.70 μM). However, replacing bromine (in 2j) with 2-methylpiperidine (lower electronegativity) likely reduces potency, as seen in Cluster 6 compounds where methoxy or chlorine substitutions increased IC₅₀ values .
Planarity and Dihedral Angles: Non-piperazine chalcones with planar geometries (e.g., cardamonin) exhibit higher activity. The 2-methylpiperidine group in the target compound likely introduces non-planarity, increasing the dihedral angle between rings A and B and reducing binding efficiency .
Piperidine vs. Piperazine Substitutions: Piperazine-substituted chalcones in (Cluster 12) were less potent than non-piperazine derivatives. While the target compound’s piperidine group differs, its steric bulk may similarly disrupt interactions critical for activity .
Functional Group Analysis
- Fluorine Substitution: Fluorine’s electronegativity enhances dipole interactions and metabolic stability.
- Methyl groups also lower solubility, which may affect bioavailability .
Crystallographic Insights
Isostructural chalcones with fluorophenyl groups () exhibit planar or near-planar geometries, except when bulky substituents (e.g., triazole rings) induce perpendicular orientations. The target compound’s piperidine group likely disrupts planarity, akin to methoxy-substituted chalcones in Cluster 6, which showed reduced activity (IC₅₀ = 25.07–70.79 μM) .
Biological Activity
1-(3-(4-Fluorophenyl)-2-Propenoyl)-2-Methylpiperidine, commonly referred to as this compound, is a synthetic compound with potential pharmacological applications. This article examines its biological activity, focusing on its interaction with neurotransmitter systems, particularly its effects on dopamine and serotonin transporters, and its implications for therapeutic use.
- Molecular Formula: C15H18FNO
- Molecular Weight: 247.308 g/mol
- CAS Number: 853347-70-3
Dopamine Transporter Interaction
Research indicates that compounds similar to this compound exhibit significant binding affinity for the dopamine transporter (DAT). A study evaluated several piperidine analogs for their ability to bind DAT and serotonin transporters (SERT) in rat striatal membranes. The findings suggested that fluoro-substituted compounds were particularly effective in selectively targeting DAT over SERT, which is crucial for developing treatments for conditions like depression and addiction .
Structure-Activity Relationship (SAR)
The biological evaluation of various piperidine derivatives has revealed that modifications at specific positions on the piperidine ring can enhance selectivity and potency. For instance, the introduction of a fluorine atom at the para position of the phenyl ring significantly increased the binding affinity to DAT. The structure-activity relationship studies highlight that the presence of a 4-fluorophenyl group is beneficial for enhancing the biological activity of these compounds .
Case Study 1: In Vitro Binding Studies
In vitro studies demonstrated that this compound exhibited a Ki value indicative of moderate binding affinity to DAT. This suggests potential utility in modulating dopaminergic signaling, which could be relevant in treating disorders characterized by dopaminergic dysregulation such as Parkinson's disease and schizophrenia .
| Compound | Ki Value (nM) | Target |
|---|---|---|
| This compound | Moderate | DAT |
| GBR 12909 | 0.05 | DAT |
| Fluoxetine | >100 | SERT |
Case Study 2: Behavioral Studies in Animal Models
Behavioral assessments in rodent models have shown that administration of compounds with similar structures led to increased locomotor activity, a common indicator of dopaminergic stimulation. These findings support the hypothesis that this compound may enhance dopaminergic transmission, potentially offering therapeutic benefits .
Pharmacological Implications
The selective activity of this compound at DAT suggests it could be developed as a therapeutic agent for conditions such as ADHD or substance abuse disorders. The modulation of dopamine levels through selective inhibition or activation could lead to improved treatment outcomes.
Q & A
Q. What synthetic routes are effective for producing 1-(3-(4-fluorophenyl)-2-propenoyl)-2-methylpiperidine, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via a Claisen-Schmidt condensation between 4-fluorobenzaldehyde and 2-methylpiperidine-1-carbonyl derivatives. Key optimization steps include:
- Catalyst selection : Use NaOH or KOH in ethanol for base-catalyzed aldol condensation .
- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves unreacted aldehydes and piperidine intermediates.
Yield improvements (>70%) are achievable by dropwise addition of reactants to minimize side reactions.
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR : H and C NMR identify the propenoyl double bond (δ 6.5–7.5 ppm for vinyl protons) and piperidine ring protons (δ 1.2–3.0 ppm) .
- X-ray crystallography : Resolves dihedral angles between the 4-fluorophenyl and propenoyl groups (e.g., 7.14°–56.26° in analogous chalcones) .
- FT-IR : Confirms carbonyl stretching (1680–1720 cm) and C-F bonds (1100–1250 cm).
Q. What stability factors must be considered during storage and handling?
Methodological Answer:
- Light sensitivity : Store in amber vials to prevent photodegradation of the propenoyl group.
- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the ketone moiety.
- Temperature : Long-term stability requires storage at –20°C, as elevated temperatures promote ring-opening reactions in piperidine derivatives .
Advanced Research Questions
Q. How do electronic effects of the 4-fluorophenyl group influence reactivity in nucleophilic additions?
Methodological Answer: The electron-withdrawing fluorine atom increases electrophilicity at the propenoyl carbonyl carbon, enhancing susceptibility to nucleophilic attack. Computational studies (DFT) show:
- Charge distribution : Fluorine induces a partial positive charge (+0.12 e) on the carbonyl carbon .
- Reactivity trends : Nucleophiles like Grignard reagents exhibit 30% faster addition rates compared to non-fluorinated analogs.
Experimental validation via kinetic assays (e.g., UV-Vis monitoring of enolate formation) is recommended .
Q. How can discrepancies in reported dihedral angles (4-fluorophenyl vs. propenoyl) be resolved?
Methodological Answer: Discrepancies arise from crystal packing forces and substituent effects. Strategies include:
- Comparative crystallography : Analyze analogs (e.g., chalcone derivatives) to identify trends (Table 1) .
- Computational modeling : Use DFT to calculate gas-phase geometries and compare with solid-state data.
Table 1. Dihedral Angles in Structural Analogs
| Compound | Dihedral Angle (°) |
|---|---|
| (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | 7.14–56.26 |
| 3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one | 12.8–48.9 |
Q. What computational methods predict intermolecular interactions in crystal packing?
Methodological Answer:
- Hirshfeld surface analysis : Quantifies interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. For chalcones, F⋯H contacts contribute 8–12% of surface contacts .
- Molecular dynamics (MD) : Simulate solvent effects on crystal nucleation (e.g., ethanol vs. acetonitrile).
Q. How can regioselectivity challenges during piperidine functionalization be addressed?
Methodological Answer:
Q. What bioassay designs are suitable for evaluating neurological target interactions?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
